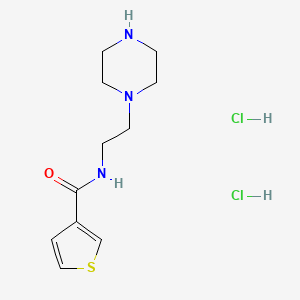

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS.2ClH/c15-11(10-1-8-16-9-10)13-4-7-14-5-2-12-3-6-14;;/h1,8-9,12H,2-7H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDHDSDSSVYGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C2=CSC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Coupling of Thiophene-3-carboxylic Acid Derivatives with 2-(Piperazin-1-yl)ethylamine

The core step in the synthesis is the formation of the amide bond between the carboxylic acid group of thiophene-3-carboxylic acid and the primary amine group of 2-(piperazin-1-yl)ethylamine.

- Activation of thiophene-3-carboxylic acid using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.

- Reaction with 2-(piperazin-1-yl)ethylamine under inert atmosphere (argon or nitrogen) in anhydrous solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

- Use of bases like triethylamine or diisopropylethylamine to scavenge generated acids.

- Stirring at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures (up to 80 °C) for several hours to overnight.

- Work-up involving aqueous extraction, washing, drying over anhydrous magnesium sulfate, and solvent evaporation.

- Purification by column chromatography or recrystallization.

This method is supported by examples in patent literature where thiophene carboxamides were synthesized under similar conditions with yields ranging from moderate to high.

Alternative Synthetic Routes Involving Suzuki Coupling and Subsequent Functionalization

In some cases, the thiophene ring is functionalized via Suzuki coupling reactions to introduce substituents before amide formation. For example, Suzuki coupling of boronic acid derivatives with halogenated thiophenes followed by amide bond formation with piperazine derivatives has been described.

- Suzuki coupling is performed using Pd(PPh3)4 catalyst, sodium carbonate as base, in solvent mixtures like toluene/water/ethanol.

- Microwave irradiation at 120 °C for 20 minutes often accelerates the reaction.

- Subsequent deprotection or amide coupling steps follow standard protocols.

This approach allows structural diversification and optimization of biological activity but is more complex than direct coupling.

Formation of Dihydrochloride Salt

After obtaining the free base amide, the dihydrochloride salt is formed by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

- The free base is dissolved in a minimal volume of solvent (e.g., ethanol or ethyl acetate).

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution is added dropwise under stirring.

- The salt precipitates out and is collected by filtration.

- Washing with cold solvent and drying under vacuum yields the dihydrochloride salt as a solid.

This salt formation improves compound stability and solubility for further applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Activation of thiophene-3-carboxylic acid | EDC/DCC or acid chloride; base (Et3N, DIPEA) | THF, DMF, or DCM | 0 °C to RT | 4–24 h | 60–85 | Inert atmosphere (Ar/N2) recommended |

| Amide coupling with 2-(piperazin-1-yl)ethylamine | Direct addition post-activation | Same as above | RT to 80 °C | Several hours to overnight | Moderate to high | Purification by chromatography or recrystallization |

| Suzuki coupling (if applicable) | Pd(PPh3)4, Na2CO3, boronic acid derivatives | Toluene/H2O/EtOH | 120 °C (microwave) | 20 min | 70–90 | Microwave-assisted to reduce reaction time |

| Salt formation | HCl gas or concentrated HCl | Ethanol, ethyl acetate | RT | 1–3 h | Quantitative | Precipitation and filtration |

Research Findings and Optimization Notes

- The use of triisopropylborate and n-butyllithium in low-temperature lithiation steps is reported for intermediate preparation in related thiophene derivatives, indicating the importance of controlled reaction conditions to maintain regioselectivity and yield.

- Microwave-assisted Suzuki coupling significantly improves reaction efficiency and product purity, reducing reaction times from hours to minutes.

- The choice of coupling agents and bases affects both yield and purity; diisopropylethylamine and EDC are preferred for cleaner reactions with fewer side products.

- The dihydrochloride salt form exhibits enhanced crystallinity and solubility, facilitating handling and formulation.

- Purification by flash chromatography with solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol) is essential to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride can inhibit IκB kinase-2, an enzyme involved in the NF-κB signaling pathway. This pathway is critical in regulating inflammatory responses and is implicated in various inflammatory diseases and cancers. The compound's ability to modulate this pathway suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has been studied for its antibacterial and antifungal properties. Thiophene carboxamides, including this compound, have shown effectiveness against specific bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Potential

There is ongoing research into the anticancer effects of thiophene derivatives, including this compound. The structural features of thiophenes contribute to their ability to interfere with cancer cell proliferation and survival mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile:

| Structural Feature | Impact on Activity |

|---|---|

| Piperazine Moiety | Enhances binding affinity to biological targets |

| Thiophene Ring | Essential for maintaining biological activity |

| Carboxamide Group | Contributes to overall stability and solubility |

Inhibitory Effects on IκB Kinase

A study conducted using molecular docking simulations demonstrated that this compound exhibits a high binding affinity for IκB kinase. Enzyme inhibition assays confirmed its potential as an anti-inflammatory agent, supporting further exploration in clinical settings.

Antimicrobial Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including resistant strains, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Piperazine Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains a piperazine core modified with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an acetic acid side chain.

- Application : Primarily used in solid-phase peptide synthesis (SPPS) to introduce piperazine linkages while protecting reactive amines during synthesis .

- Solubility : Likely requires organic solvents due to the hydrophobic Fmoc group, contrasting with the aqueous solubility of dihydrochloride salts.

N-(2-Piperazin-1-ylethyl)thiophene-3-carboxamide Dihydrochloride

- The dihydrochloride salt enhances solubility for in vitro assays .

Functional Analogues: Dihydrochloride Salts in Pharmaceuticals

Berotralstat Dihydrochloride

- Structure : A pyrazole-carboxamide derivative with a dihydrochloride salt.

- Molecular Weight : 635.49 g/mol.

- Application : Approved plasma kallikrein inhibitor for hereditary angioedema, leveraging dihydrochloride salt properties for enhanced bioavailability and stability .

- Comparison : While both compounds share the dihydrochloride salt, berotralstat’s complex heterocyclic structure and clinical utility highlight the pharmacological advantages of carboxamide-dihydrochloride hybrids.

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives.

- Application : Water-soluble radical initiators in polymerization reactions.

- Comparison : These compounds utilize dihydrochloride salts for solubility in aqueous reaction media, similar to this compound, but serve entirely different industrial purposes .

Data Table: Comparative Analysis

Research Findings and Implications

Solubility and Bioavailability : Dihydrochloride salts, including the subject compound, are favored in drug development for improving water solubility, critical for oral bioavailability. Berotralstat’s success underscores this advantage .

Synthetic Utility : Piperazine-ethyl-thiophene hybrids are versatile intermediates in medicinal chemistry, though discontinuation of this compound may reflect market shifts toward alternatives with better stability or cost-efficiency .

Functional Diversity : While dihydrochloride salts are structurally similar, their applications vary widely—from pharmaceuticals (berotralstat) to industrial initiators (azoamidines)—highlighting the importance of functional group tailoring .

Limitations and Data Gaps

- Molecular Data : Exact molecular weight, solubility metrics, and spectroscopic data for this compound are absent in the provided evidence.

- Pharmacological Studies: No direct evidence links the compound to specific biological targets, unlike berotralstat, which has well-documented mechanisms .

Biological Activity

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride, with CAS Number 1426290-63-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, effects on various cellular mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19Cl2N3OS. The compound features a thiophene ring attached to a piperazine moiety, which is known for enhancing the pharmacological properties of compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines.

A study evaluated the compound's activity against HCT116 (colon cancer) and A549 (lung cancer) cell lines. The results demonstrated an IC50 value of approximately 4.82 µM for HCT116 and 1.43 µM for A549 cells, indicating potent antiproliferative effects . The mechanism of action was linked to the induction of apoptosis, as evidenced by Annexin V-FITC/PI double staining assays.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have provided insights into how modifications to the piperazine and thiophene moieties influence biological activity. For example, the introduction of different substituents on the thiophene ring has been shown to enhance cytotoxicity and selectivity towards cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 18i | HCT116 | 4.82 | Apoptosis induction |

| 18i | A549 | 1.43 | EGFR inhibition |

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between this compound and target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). The compound demonstrated a strong affinity for EGFR, with a calculated binding energy that suggests effective inhibition .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for its effects on other biological targets:

- Cholinesterase Inhibition : Some derivatives have shown promise in inhibiting cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

- Antitubercular Activity : Related compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results .

Q & A

Q. What are the recommended synthetic routes for N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride, and what yields are typically achieved?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a thiophene-carboxamide precursor. For example, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used as a coupling agent in THF, with triethylamine (EtN) as a base. After 12 hours of stirring, the product is purified via silica gel column chromatography and converted to the dihydrochloride salt using HCl. Yields for similar piperazine-carboxamide derivatives range from 41% to 60%, depending on reaction optimization .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound should be stored in airtight, light-resistant containers at 2–8°C. Safety protocols include using local exhaust ventilation, wearing nitrile gloves, and safety goggles to prevent exposure. For spills, neutralize with sodium bicarbonate and absorb with inert material. Safety showers and eye wash stations must be accessible in the laboratory .

Q. What analytical techniques are suitable for confirming structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity by matching proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, thiophene protons at δ 6.8–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 1.0 mL/min. Purity >95% is acceptable for pharmacological studies .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] expected at m/z 344.3 for the free base) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies may arise from differences in salt form (dihydrochloride vs. free base), solvent polarity, or assay conditions. To resolve contradictions:

- Control for Solvent Effects: Compare activity in aqueous buffers (e.g., PBS) vs. DMSO.

- Validate Salt Stability: Use thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds.

- Replicate Dipole Moment Analysis: Ground and excited state dipole moments (calculated via density-functional theory) correlate with membrane permeability and activity. For example, carboxamides with higher dipole moments (>5 Debye) show reduced cellular uptake .

Q. What strategies optimize solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- pH Adjustment: Dissolve the compound in 0.1N HCl (final pH ~2–3), then dilute with phosphate buffer (pH 7.4) to mimic physiological conditions. Monitor precipitation via dynamic light scattering (DLS).

- Co-Solvent Systems: Use ≤5% v/v PEG-400 or cyclodextrin derivatives to enhance solubility without cytotoxicity .

- Salt Screening: Explore alternative counterions (e.g., citrate, mesylate) if dihydrochloride solubility is insufficient .

Q. How does the dihydrochloride salt form influence pharmacokinetics compared to the free base?

Methodological Answer: The dihydrochloride salt improves aqueous solubility and oral bioavailability by enhancing dissolution rates. However, it may reduce blood-brain barrier penetration due to increased polarity. Comparative studies should include:

- LogP Measurement: Free base (predicted LogP ~2.1) vs. salt (LogP ~0.5) via shake-flask method.

- Pharmacokinetic Profiling: Administer equimolar doses in rodent models and measure plasma half-life (t) and AUC (area under the curve) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to design experiments to resolve this?

Methodological Answer:

- Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum concentrations.

- Dose-Response Curves: Test 10 nM–100 μM with triplicate technical replicates.

- Mechanistic Studies: Perform RNA-seq to identify off-target pathways (e.g., kinase inhibition) that may explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.